2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide
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Overview
Description
2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is an organic compound characterized by the presence of a benzylsulfanyl group and a chlorophenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves the reaction of benzyl mercaptan with a chlorophenylmethyl acetamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chlorophenylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZYLSULFANYL)-3-(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)PYRIMIDINE
Uniqueness
2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16ClNOS |
---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C16H16ClNOS/c17-15-9-5-4-8-14(15)10-18-16(19)12-20-11-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |
InChI Key |
YJRJYBWSHNQKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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